molecular formula C13H12N2S2 B15057207 6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole

6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole

Cat. No.: B15057207
M. Wt: 260.4 g/mol
InChI Key: KTWDBZSFGOVAJT-UHFFFAOYSA-N
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Description

6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a benzo[b]thiophen-2-yl group. This bicyclic substituent combines a benzene ring fused to a thiophene, enhancing aromaticity and electronic complexity compared to simpler aryl groups.

Properties

Molecular Formula

C13H12N2S2

Molecular Weight

260.4 g/mol

IUPAC Name

6-(1-benzothiophen-2-yl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C13H12N2S2/c1-2-4-11-9(3-1)7-12(17-11)10-8-15-5-6-16-13(15)14-10/h1-4,7,10H,5-6,8H2

InChI Key

KTWDBZSFGOVAJT-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(CN21)C3=CC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzo[b]thiophene-2-carbaldehyde with 2-aminothiazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, leading to the inhibition of key biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Levamisole and Tetramisole

  • Structure : Levamisole [(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole] and its racemic form, Tetramisole, share the imidazo[2,1-b]thiazole core but substitute a phenyl group instead of benzo[b]thiophen-2-yl .
  • Biological Activity: Levamisole is a well-established antihelminthic and immunomodulatory agent, used clinically to treat parasitic worm infections and enhance immune response in conditions like rheumatoid arthritis . Tetramisole derivatives modified with isothiourea groups exhibit broad-spectrum anthelmintic activity against nematodes, cestodes, and trematodes, surpassing the parent compound’s efficacy .
  • Physicochemical Properties: Levamisole has a molecular weight of 204.29 g/mol (C₁₁H₁₂N₂S), solubility in methanol, and insolubility in water .
Table 1: Key Differences Between Levamisole and 6-(Benzo[B]thiophen-2-YL) Derivative
Property Levamisole 6-(Benzo[B]thiophen-2-YL) Derivative
Core Substituent Phenyl Benzo[b]thiophen-2-yl
Molecular Weight 204.29 g/mol Higher (exact value pending synthesis)
Solubility Methanol-soluble, water-insoluble Likely more lipophilic
Primary Applications Antihelminthic, immunomodulatory Potential anticancer/antimicrobial

Benzo[b]thiophene Acrylonitrile Derivatives

  • Structure : Compounds like [Z-3-(benzo[b]thiophen-2-yl)acrylonitrile derivatives (e.g., 31–33)] retain the benzo[b]thiophen moiety but lack the imidazo[2,1-b]thiazole core .
  • Biological Activity :
    • Demonstrated potent anticancer activity (GI₅₀ <10 nM) against 60 human cancer cell lines, with efficacy against P-glycoprotein-overexpressing resistant tumors .

Substituted Imidazo[2,1-b]thiazole Derivatives

  • Examples :
    • 6-(4-Methylphenyl) Derivative : Exhibits structural simplicity but lacks the fused heterocyclic complexity of benzo[b]thiophen .
    • 3-(4-Nitrophenyl) Derivative : The nitro group introduces strong electron-withdrawing effects, which may influence redox activity or metabolic stability .
  • Activity Trends :
    • Substituents on the phenyl ring (e.g., nitro, methyl) modulate electronic properties and biological activity. The benzo[b]thiophen-2-yl group’s extended π-system in the target compound could enhance interactions with aromatic residues in enzyme active sites .

Benzo[d]imidazo[2,1-b]thiazoles

  • Structure : Differ in the fusion pattern (imidazo[2,1-b]thiazole vs. benzo[d]imidazo[2,1-b]thiazole), altering ring strain and electronic distribution .
  • Synthesis : Benzo[d]imidazo[2,1-b]thiazoles are synthesized via catalyst-free multicomponent reactions, highlighting synthetic accessibility .
  • Comparison : The target compound’s benzo[b]thiophen substituent may offer superior pharmacokinetic properties (e.g., bioavailability) compared to the benzo[d]imidazo core.

Pharmacological and Industrial Implications

  • Anticancer Potential: The benzo[b]thiophen moiety’s proven role in overcoming drug resistance () suggests the target compound could be optimized for oncology applications.
  • Antimicrobial Activity: Structural analogs like Levamisole derivatives demonstrate that minor modifications can drastically expand biological spectra .
  • Formulation Challenges : The target compound’s solubility profile (inferred from ) may necessitate advanced delivery systems, such as lipid-based formulations, to enhance bioavailability.

Biological Activity

The compound 6-(Benzo[b]thiophen-2-yl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C15H14N2S2
  • Molecular Weight : 286.4 g/mol
  • CAS Number : 143361-87-9

This compound features a complex structure that incorporates both thiazole and imidazole rings, which are known to contribute to various biological activities.

Synthesis Methods

The synthesis of 6-(Benzo[b]thiophen-2-yl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole typically involves multi-step chemical reactions. Key methods include:

  • Cyclocondensation Reactions : These reactions involve the formation of the imidazo-thiazole framework through the condensation of appropriate precursors.
  • Functional Group Modifications : Various functional groups can be introduced to enhance biological activity or solubility.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 6-(Benzo[b]thiophen-2-yl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole. For instance:

  • Cytotoxicity Studies : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. A study reported IC50 values ranging from 10 nM to 66.5 nM against various cancer types including leukemia and colon cancer .
CompoundCell LineIC50 (nM)
Compound AHCT-116 (colon cancer)16.19 ± 1.35
Compound BMCF-7 (breast cancer)17.16 ± 1.54
Compound CPC3 (prostate cancer)<10.0

The proposed mechanisms for the anticancer activity include:

  • Tubulin Interaction : Compounds similar to this class have shown to interact with tubulin, leading to disruption in microtubule dynamics which is critical for cell division .
  • Enzymatic Inhibition : Some derivatives have been tested for their ability to inhibit tyrosine kinases and c-Met enzymes, which are often overactive in cancers .

Other Biological Activities

Besides anticancer properties, compounds in this family may exhibit:

  • Antimicrobial Activity : Some studies suggest potential efficacy against bacterial pathogens.
  • Anti-inflammatory Effects : The thiazole moiety is known for its anti-inflammatory properties.

Study on Anticancer Efficacy

A recent publication evaluated a series of thiazole derivatives including those related to our compound of interest. The study demonstrated that specific modifications could enhance cytotoxicity against breast and colorectal cancer cell lines significantly .

Comparative Analysis with Known Drugs

In comparative studies with standard chemotherapeutics like doxorubicin, certain derivatives showed comparable or superior activity in inhibiting tumor growth in vitro . This highlights the potential for these compounds as novel anticancer agents.

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